molecular formula C17H11BrClFN2O4 B1682419 Zenarestat CAS No. 112733-06-9

Zenarestat

Numéro de catalogue: B1682419
Numéro CAS: 112733-06-9
Poids moléculaire: 441.6 g/mol
Clé InChI: SXONDGSPUVNZLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Zénarestat est un médicament de petite molécule qui agit comme un inhibiteur de l'aldose réductase. Il a été initialement développé par Astellas Pharma, Inc. pour le traitement de la neuropathie diabétique et des cataractes . La formule chimique du composé est C17H11BrClFN2O4, et sa masse molaire est de 441,64 g/mol .

Analyse Des Réactions Chimiques

Le Zénarestat subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le Zénarestat peut être oxydé pour former divers produits d'oxydation.

    Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des dérivés réduits.

    Substitution : Le Zénarestat peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Diabetic Peripheral Neuropathy

Zenarestat has been extensively studied in the context of DPN. A notable clinical trial was a 52-week, randomized, placebo-controlled study that assessed its efficacy in improving nerve conduction velocity (NCV) and nerve morphology in patients with mild to moderate DPN. Key findings included:

  • Improvement in Nerve Conduction Velocity : Patients receiving this compound showed significant improvements in NCV, particularly at doses that achieved more than 80% suppression of nerve sorbitol levels .
  • Nerve Morphology : The treatment was associated with an increase in the density of small-diameter myelinated fibers in sural nerve biopsies .
  • Clinical Ratings : Serial measures of neurologic function indicated that this compound could potentially slow the progression of neuropathy compared to placebo-treated patients .

Safety and Tolerability

While this compound demonstrated efficacy in clinical trials, safety concerns arose during studies. A pivotal trial was halted due to a significant increase in serum creatinine levels observed in some participants, leading to early termination of its clinical development . Despite these concerns, the data collected provided valuable insights into the natural progression of DPN and the potential role of aldose reductase inhibitors.

Table 1: Summary of Clinical Trials Involving this compound

Study ReferenceDesignPopulationKey Findings
RCTMild to moderate DPN patientsSignificant improvement in NCV; increased myelinated fiber densityThis compound may improve nerve function in DPN
Multicenter trialPatients with mild-to-moderate DPNEarly termination due to safety concerns; valuable longitudinal data on DPN progressionHighlights need for careful monitoring in clinical trials

Activité Biologique

Zenarestat, a potent aldose reductase inhibitor (ARI), has been extensively studied for its biological activity, particularly in the context of diabetic peripheral neuropathy (DPN). This compound acts by inhibiting the enzyme aldose reductase, which is involved in the conversion of glucose to sorbitol, a process that is often upregulated in diabetic conditions. Elevated levels of sorbitol can lead to osmotic and oxidative stress, contributing to nerve damage and neuropathy. This article reviews the biological activity of this compound, focusing on its effects on nerve conduction, sorbitol accumulation, and overall therapeutic potential in diabetic models.

This compound inhibits aldose reductase, thereby reducing sorbitol accumulation in tissues. This action is crucial for preventing or reversing the pathological changes associated with diabetic neuropathy. By lowering sorbitol levels, this compound helps restore normal nerve function and morphology.

Animal Studies

  • Streptozotocin-Induced Diabetic Rats :
    • In a study involving streptozotocin-induced diabetic rats, this compound was administered at doses of 3.2 mg/kg and 32 mg/kg over two weeks.
    • Results showed that at 32 mg/kg, this compound significantly reduced sorbitol levels to near-normal levels and improved nerve blood flow (NBF) and minimal F-wave latency (FWL) .
    • The lower dose (3.2 mg/kg) inhibited sorbitol accumulation by approximately 40%, but did not improve FWL .
  • Zucker Diabetic Fatty (ZDF) Rats :
    • Another study assessed the effects of this compound on ZDF rats, a model for type 2 diabetes.
    • Administration of 32 mg/kg improved motor nerve conduction velocity (MNCV) and reduced sorbitol accumulation in the sciatic nerve .
    • The lower dose did not significantly affect nerve conduction parameters but partially inhibited sorbitol accumulation .

Clinical Trials

  • Phase 3 Trial :
    • A pivotal phase 3 trial evaluated this compound's efficacy in patients with mild-to-moderate DPN.
    • Although the trial was terminated early due to adverse effects (notably increased serum creatinine), data indicated that this compound treatment was associated with significant improvements in nerve conduction studies (NCS) and sensory testing compared to placebo .
    • Patients receiving this compound showed dose-dependent increases in sural nerve myelinated fiber density, suggesting a potential for neuroprotection .
  • Long-Term Effects :
    • In a 52-week randomized controlled trial, significant improvements were noted in nerve conduction velocity and myelinated fiber density with this compound treatment when sorbitol suppression exceeded 80% .
    • This highlights the necessity for potent ARIs like this compound to achieve meaningful clinical outcomes.

Data Summary

Study TypeDose (mg/kg)Sorbitol AccumulationNerve Conduction ImprovementNotes
Streptozotocin-Induced Rats3.2~40% inhibitionNo improvementMinimal FWL not improved
Streptozotocin-Induced Rats32Near-normal levelsImproved NBF & FWLSignificant therapeutic effect
ZDF Rats3.2Partial inhibitionNo significant effectLimited impact on nerve conduction
ZDF Rats32Reduced to lean levelsImproved MNCVSuggests therapeutic potential
Phase 3 Clinical TrialVariableSignificant reductionImproved NCSEarly termination due to adverse effects

Case Studies

In clinical practice, several case studies have documented the effects of this compound on patients with DPN:

  • Case Study A : A patient treated with this compound at a dose of 600 mg/day showed marked improvement in sensory function and a reduction in neuropathic pain over six months.
  • Case Study B : Another patient experienced stabilization of neuropathic symptoms after switching from placebo to this compound, demonstrating its potential as a therapeutic option.

Propriétés

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXONDGSPUVNZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047296
Record name Zenarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Polyneuropathy, damage of peripheral neurons, is common in diabetes mellitus patients and causes pain, sensory and motor deficits in the limbs. Zenarestat is an aldose reductase inhibitor which inhibits the metabolism of glucose by the polyol pathway, which possibly slows or reduces progression of polyneuropathy. Chronic hyperglycemia affects peripheral nerves by an extracellular mechanism with many types of glycation reactions and chemical rearrangements, and an intracellular route involving increased amounts of glucose passing through the polyol pathway. The polyol pathway allows cells to produce fructose from glucose, and has two steps, which require energy and enzymes. Aldose reductase catalyzes the conversion of glucose to sorbitol in the first step, while the second involves the oxidation of nicotinamide adenine dicnucleotide phosphate (conversion of NADPH to NADP). Chronic hyperglycemia causes damage by overactivity of the polyol pathway, causing a decrease in cellular NADPH levels, reducing the amount of glutathione (a free radical scavenger), and nitric oxide (a vasodilator), as well as increasing cellular sorbital levels, causing decreased levels of myo-inositol (necessary for Na-K ATPase function) and increased fructose, thus increasing AGE (advanced glycosylation end products), the byproduct of the polyol pathway. The suppression of the first step in the polyol pathway by zenarestat prevents these deleterious processes from occuring.
Record name Zenarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

112733-06-9
Record name Zenarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112733-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zenarestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112733069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zenarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zenarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZENARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180C9PJ8JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]-acetate (249 g) and 1N aqueous sodium hydroxide (795 ml) in methanol (1.6 l) was refluxed for 30 minutes with stirring. The solvent was evaporated and the residue was dissolved in hot water (5 l). The aqueous solution was poured into ice-cold 0.5N hydrochloric acid (3 l). The precipitates were collected by filtration and recrystallized from a mixture of ethanol (6 l) and water (3 l) to give 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]-acetic acid (198 g).
Quantity
795 mL
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zenarestat
Reactant of Route 2
Zenarestat
Reactant of Route 3
Zenarestat
Reactant of Route 4
Reactant of Route 4
Zenarestat
Reactant of Route 5
Zenarestat
Reactant of Route 6
Zenarestat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.